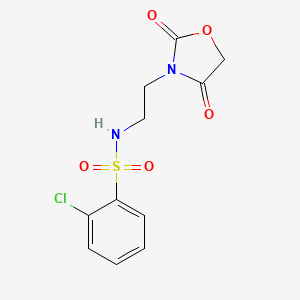

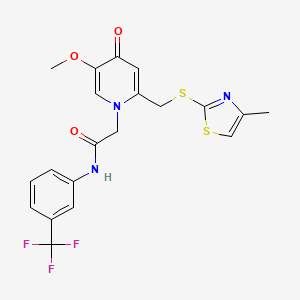

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as CES, and it has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated the antitumor potential of sulfonamide derivatives, highlighting their selective activity against various cancer cell lines. For instance, compounds with the sulfonamide moiety have shown remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, indicating their potential as antitumor agents (Sławiński & Brzozowski, 2006). Further studies on novel benzenesulfonamide derivatives have corroborated these findings, with some compounds displaying significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Anti-Inflammatory and Analgesic Properties

The synthesis of celecoxib derivatives, incorporating the sulfonamide structure, has been investigated for their anti-inflammatory, analgesic, and antioxidant properties. These compounds have shown promising results without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents with reduced side effects (Küçükgüzel et al., 2013).

Biochemical and Molecular Interactions

Sulfonamide derivatives have been studied for their interactions with biological molecules, offering insights into their biochemical mechanisms. For instance, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, cleavage, genotoxicity, and anticancer activity, demonstrating the importance of the sulfonamide derivative in modulating these interactions (González-Álvarez et al., 2013).

Molecular Design and Synthesis

The design and synthesis of sulfonamide-containing compounds continue to be a significant area of research, with applications in developing new therapeutic agents. Novel synthetic approaches have led to the creation of compounds with improved pharmacological profiles, such as enhanced antitumor and anti-inflammatory activities (Rostom, 2006).

Environmental and Analytical Chemistry

Sulfonamide compounds, including those similar to 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide, have been recognized in environmental and analytical chemistry studies. They are considered emerging pollutants due to their widespread use and persistence in the environment. Analytical methods for detecting these compounds in environmental matrices have been developed, emphasizing their significance in environmental monitoring and pollution control (Herrero et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors .

Mode of Action

The compound interacts with CA IX, inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to hypoxia . The disruption of this metabolic pathway can lead to the death of the tumor cells .

Biochemical Pathways

The inhibition of CA IX affects the glycolytic pathway in tumor cells . This pathway is crucial for the survival of tumor cells in hypoxic conditions, as it allows them to produce energy without the need for oxygen . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to the death of the tumor cells .

Pharmacokinetics

The compound’s cellular uptake was studied using the hplc method on the active compounds

Result of Action

The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

The action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is influenced by the tumor microenvironment. Hypoxia, a common feature of solid tumors, leads to the overexpression of CA IX Therefore, the efficacy of the compound may be influenced by the level of hypoxia in the tumor microenvironment

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLUSLBRKXGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)